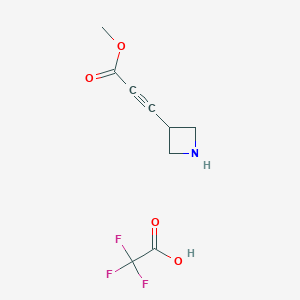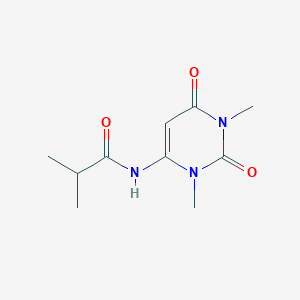
3-(4-Prop-2-enyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Prop-2-enyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)propanoic acid, commonly known as PTPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTPT is a triazole-based compound that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Antioxidant Properties
Research led by Dovbnya et al. (2022) developed methods for synthesizing compounds related to 3-(4-Prop-2-enyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)propanoic acid. They focused on studying the antioxidant activity of these compounds, which indicates potential applications in developing treatments for conditions caused by oxidative stress (Dmitro V. Dovbnya et al., 2022).
Anticancer Activity
A study by Saad and Moustafa (2011) involved the synthesis of S-glycosyl and S-alkyl derivatives of a similar compound, showing significant anticancer activities in vitro. This suggests potential uses in developing new anticancer agents (H. Saad & A. Moustafa, 2011).
Potential in Drug Development
Riccardi et al. (2019) investigated the use of a similar alanine-based amino acid, which showed potential in the synthesis of new platinum complexes. These complexes exhibited moderate cytotoxic activity on cancer cells, indicating potential applications in drug development (C. Riccardi et al., 2019).
Application in Solar Cell Engineering
In the field of renewable energy, Kim et al. (2006) conducted a study on organic sensitizers related to this compound for solar cell applications. Their research showed promising results in enhancing the efficiency of solar cells, indicating potential uses in sustainable energy technologies (Sanghoon Kim et al., 2006).
Biological Activity and Structural Studies
Research on derivatives of 1,2,4-triazole, a related compound, demonstrates a range of biological activities. These compounds can be used as pesticides and medicinal drugs, indicating a broad spectrum of applications in biotechnology and pharmaceuticals (O. A. Suhak et al., 2018).
properties
IUPAC Name |
3-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-6-15-11(9-4-3-7-18-9)13-14-12(15)19-8-5-10(16)17/h2-4,7H,1,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMSTRAHMJNVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCCC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2757664.png)


![7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2757669.png)
![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2757670.png)
![2-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2757671.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757674.png)




![2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2757684.png)